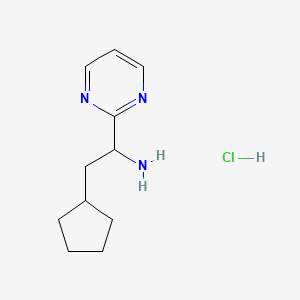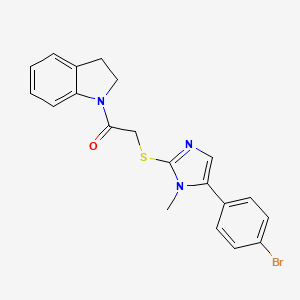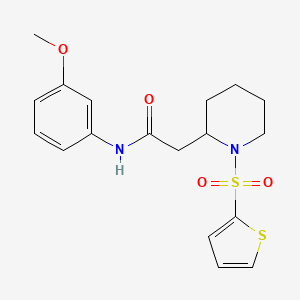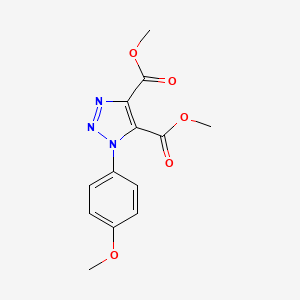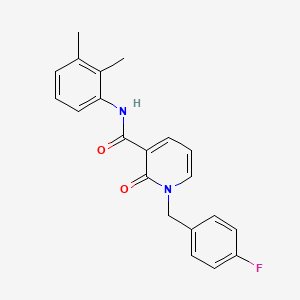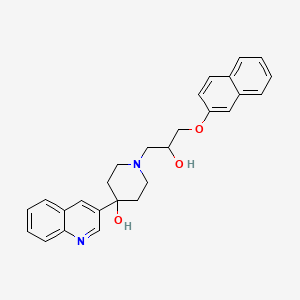
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential biological activities. In the first paper, novel naphthalene-quinoline compounds were synthesized through reactions involving 4-hydroxy-2(1H)-quinolinones and 1,4-naphthoquinone, using ethanol/dimethylformamide as solvents and triethylamine. The presence of free NH-quinolone led to a single compound, while N-methyl/ethyl-quinolones favored the formation of a second series of compounds. The structures were confirmed by various spectroscopic techniques and X-ray crystallography .
The second paper describes the synthesis of naphthalene-bis-triazole-bis-quinolin-2(1H)-ones via a copper-catalyzed [3 + 2] cycloaddition, also known as the Meldal–Sharpless reaction. This method allowed the tethering of quinolinones to O-atoms of dinaphthols, producing compounds with potential as EGFR inhibitors .
In the third study, 4-hydroxybenzo[h]quinolin-2-(1H)-one and its derivatives were synthesized by cyclizing 3-(naphthyl-1-amino)-3-oxopropanoic acid and N,N'-di(naphthyl-1-yl)malonamide in polyphosphoric acid. Further modifications to the 4-hydroxy group resulted in a series of esters and ethers .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. In the first paper, the confirmation of the structures was further supported by elemental analysis and X-ray crystallography, which is crucial for understanding the three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of specific products. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with 1,4-naphthoquinone resulted in different products depending on the substituents present on the quinolone, indicating a level of specificity in the reaction pathways . The copper-catalyzed [3 + 2] cycloaddition in the second paper is a versatile method that allows for the creation of complex molecules with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and the functional groups present. For example, the presence of hydroxy groups and the ability to form hydrogen bonds can significantly influence the solubility and reactivity of the compounds. The synthesized quinoline derivatives exhibit a range of biological activities, including antiproliferative and EGFR inhibitory effects, which are likely related to their chemical properties .
Scientific Research Applications
Chemosensing Applications
Naphthalene-quinoline conjugates have been explored for their chemosensing capabilities. A study by Roy, Dey, and Roy (2016) discussed a naphthalene-quinoline-based chemosensor for Al3+ ions, demonstrating the compound's ability to act as a ratiometric chemosensor, with potential secondary sensing applications for F− ions, enabling the construction of molecular logic gates based on fluorescence intensity changes (Roy et al., 2016).
Dye Synthesis and Spectroscopic Properties
Naphthalene derivatives have been utilized in the synthesis of new azo disperse dyes, highlighting their versatile applicability in creating compounds with specific optical properties. Rufchahi and Gilani (2012) synthesized azo dyes from naphthalene derivatives, revealing insights into the solvent effects on their ultraviolet-visible absorption spectra, which could inform further research on the optical applications of naphthalene-quinoline compounds (Rufchahi & Gilani, 2012).
Antituberculosis Activity
Compounds related to naphthalene and quinoline have shown promising antituberculosis activity. Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity, suggesting potential therapeutic applications of such chemical structures in combating tuberculosis (Omel’kov et al., 2019).
Antiviral and Antiprotozoal Activities
The structural motifs found in naphthalene-quinoline compounds also extend to antiviral and antiprotozoal activities. For instance, studies on naphthalene carboxamides have demonstrated their effectiveness as inhibitors of herpesvirus polymerases, offering a novel class of antiviral agents with broad-spectrum activities against various herpesviruses (Oien et al., 2002). Additionally, naphthalene derivatives from Diospyros assimilis showed antiprotozoal activity, further underscoring the potential biomedical applications of such compounds (Ganapaty et al., 2006).
Photophysical Properties
The photophysical properties of naphthalene and quinoline derivatives have been a subject of interest for their potential applications in materials science. Pannipara, Al‐Sehemi, Kalam, and Mohammed Musthafa (2017) synthesized dihydroquinazolinone derivatives and studied their photophysical properties, demonstrating how solvent polarity affects their optical characteristics, which could be relevant for designing optical materials and sensors (Pannipara et al., 2017).
Mechanism of Action
The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems, often at the molecular level.
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYAFFAUWLRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

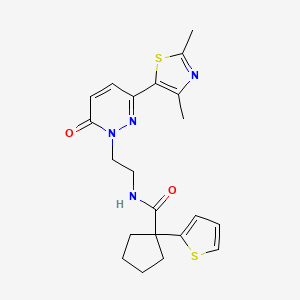


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
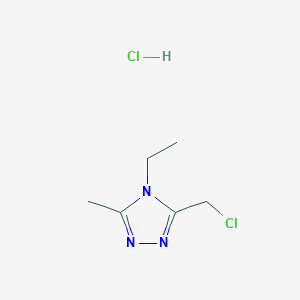
![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)
